For example, one method involves the cyclization of substituted 3-aryloxy-3-perfluoroalkylpropenoic acids. [, ] This approach allows for the regio-specific synthesis of functionalized trifluoromethyl- and perfluoroalkyl-containing 4H-chromen-4-ones.
Another paper mentions the synthesis of 3-[(trifluoromethyl)thio]-4H-chromen-4-ones via the reaction of 1-(2′-hydroxyphenyl)-3-dimethylaminoprop-2-enones with an electrophilic trifluoromethylthio moiety generated from AgSCF3 and trichloroisocyanuric acid (TCCA). [] While this method introduces a trifluoromethylthio group, it highlights the possibility of incorporating trifluoromethyl groups into the chromen-4-one structure through various synthetic strategies.
For example, one study investigates a series of 4H-chromen-4-one derivatives as potential inhibitors of Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs). [] ROCKs are involved in various cellular processes, including smooth muscle contraction and cell migration, and their dysregulation is implicated in diseases like diabetic retinopathy. The study demonstrates that the identified 4H-chromen-4-one inhibitors effectively protect retinal neurons from high glucose-induced oxidative stress and apoptosis by suppressing ROCK activity.
Another paper reports on 5-methoxy-2-(2-methoxynaphthalen-1-yl)-4H-chromen-4-one (DK1913), a synthetic pan-Aurora kinase inhibitor. [] Aurora kinases are essential regulators of mitosis, and their overexpression is linked to cancer development. The study reveals that DK1913 triggers apoptosis in HCT116 colon cancer cells through a mechanism involving increased intracellular reactive oxygen species (ROS) levels and subsequent activation of endoplasmic reticulum (ER) and genotoxic stress responses.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9